molecular formula C17H18F2O2 B1666996 Bifluranolum CAS No. 34633-34-6

Bifluranolum

Cat. No. B1666996
CAS RN: 34633-34-6
M. Wt: 292.32 g/mol
InChI Key: RDVXUHOSYIBGBT-ZWNOBZJWSA-N
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Description

Bifluranol (brand name Prostarex;  former developmental code name BX-341) is a synthetic nonsteroidal estrogen of the stilbestrol group related to diethylstilbestrol that has been used as an antiandrogen in the United Kingdom in the treatment of benign prostatic hyperplasia. It exerts functional antiandrogen effects by binding to and activating the estrogen receptor in the pituitary gland, consequently suppressing the secretion of luteinizing hormone (and hence acting as an antigonadotropin) and thereby reducing gonadal androgen production and systemic androgen levels.

Scientific Research Applications

  • Neuroprotection and Early Brain Injury : Isoflurane, a volatile anesthetic similar to Bifluranolum, has shown neuroprotective properties. It delays early brain injury development after subarachnoid hemorrhage through antiapoptotic mechanisms and sphingosine-related pathway activation (Altay et al., 2012).

  • Potential Inhibitory Activities on Pro-Inflammatory Responses : Research on biflavans and related compounds has highlighted their inhibitory activities on neutrophil pro-inflammatory responses, indicating potential for anti-inflammatory applications (Kuo, Liao, & Chen, 2014).

  • Insecticidal Applications : Nanoencapsulated essential oils containing components similar to Bifluranolum demonstrated significant insecticidal effects in Bemisia tabaci populations, suggesting potential use in integrated pest management (Christofoli et al., 2015).

  • Wound Healing Effects : Studies on various plants, some containing compounds analogous to Bifluranolum, revealed significant effects in wound healing processes, hinting at its potential applicability in healing and tissue regeneration (Schmidt et al., 2009).

  • Hypoglycemic Activity : Compounds isolated from Gynura bicolor, related to Bifluranolum, have shown significant hypoglycemic activity, suggesting its potential use in diabetes management (Chen et al., 2012).

  • Cardioprotection During Surgery : Sevoflurane, a compound with similarities to Bifluranolum, has demonstrated protective effects on myocardial function during coronary surgery, suggesting potential for cardiac protection (De Hert et al., 2002).

  • Modulation of Cellular and Mitochondrial Metabolism : Isoflurane, analogous to Bifluranolum, has shown effects on reducing neuroinflammation and improving long-term neurological outcomes post brain ischemia (Li et al., 2013).

  • Effects on Intracellular Metabolite Diffusion : Studies on isoflurane indicate its significant impact on the diffusion of intracellular metabolites, providing insights into cellular and subcellular structural effects (Valette et al., 2007).

properties

IUPAC Name

2-fluoro-4-[(2S,3R)-3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2O2/c1-3-13(12-5-7-17(21)15(19)9-12)10(2)11-4-6-16(20)14(18)8-11/h4-10,13,20-21H,3H2,1-2H3/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVXUHOSYIBGBT-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)F)C(C)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C=C1)O)F)[C@H](C)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865725
Record name Bifluranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bifluranolum

CAS RN

34633-34-6
Record name rel-4,4′-[(1R,2S)-1-Ethyl-2-methyl-1,2-ethanediyl]bis[2-fluorophenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34633-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bifluranol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034633346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bifluranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFLURANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47602X79JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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